molecular formula C22H24BrN3S B392790 (4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE

(4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE

Cat. No.: B392790
M. Wt: 442.4g/mol
InChI Key: QMMYSSIOPBBGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromophenyl group, a methylsulfanyl group, and a diazaspirodecene core, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE typically involves multiple steps, starting with the preparation of the spirocyclic core. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The bromophenyl and methylsulfanyl groups are introduced through nucleophilic substitution reactions, using reagents like 4-bromobenzyl bromide and methylthiol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced phenyl derivatives, and various substituted phenyl derivatives .

Scientific Research Applications

(4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE involves its interaction with specific molecular targets. The bromophenyl and methylsulfanyl groups play crucial roles in binding to these targets, potentially inhibiting or activating certain biological pathways. The spirocyclic core provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of both bromophenyl and methylsulfanyl groups further enhances its versatility in various applications .

Properties

Molecular Formula

C22H24BrN3S

Molecular Weight

442.4g/mol

IUPAC Name

1-(4-bromophenyl)-N-(3-methylphenyl)-2-methylsulfanyl-1,3-diazaspiro[4.5]dec-2-en-4-imine

InChI

InChI=1S/C22H24BrN3S/c1-16-7-6-8-18(15-16)24-20-22(13-4-3-5-14-22)26(21(25-20)27-2)19-11-9-17(23)10-12-19/h6-12,15H,3-5,13-14H2,1-2H3

InChI Key

QMMYSSIOPBBGDF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N=C2C3(CCCCC3)N(C(=N2)SC)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC(=CC=C1)N=C2C3(CCCCC3)N(C(=N2)SC)C4=CC=C(C=C4)Br

Origin of Product

United States

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